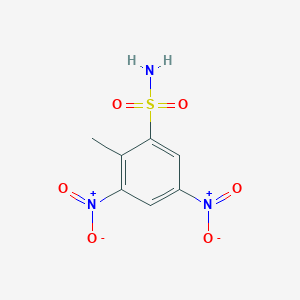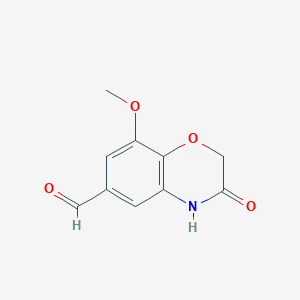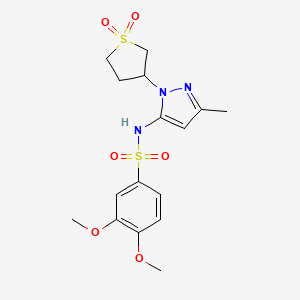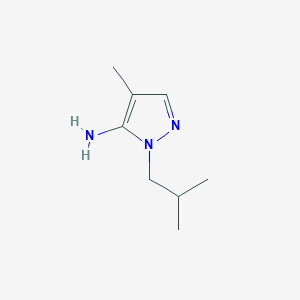![molecular formula C18H20N4O4S B2392916 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034534-02-4](/img/structure/B2392916.png)
3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of 3,5-dimethylisoxazole . It’s part of a class of compounds that act as acetyl-lysine-mimetic bromodomain ligands . These compounds are known to have antiproliferative and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of 3,5-dimethylisoxazole derivatives has been determined using X-ray crystallographic analysis . This method allows for the identification of the interactions responsible for the activity and selectivity of these compounds against a selection of phylogenetically diverse bromodomains .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Studies on related compounds often involve the synthesis of novel pyrimidines, thiazolopyrimidines, and isoxazolopyrimidines, indicating a broad interest in the chemical properties and synthesis techniques for such compounds. For example, research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents showcases the pharmaceutical applications of similar compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmaceutical Applications
- Another area of research focuses on the potential pharmaceutical applications of pyrimidine derivatives. Studies on compounds like 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones reveal activities against various biological targets, suggesting that similar compounds could have antiviral, antibacterial, or anticancer properties (Mekuskiene & Vainilavicius, 2006).
Antiviral and Anticancer Research
- The antiviral and anticancer evaluation of pyrimidine derivatives, such as the study on 1,3-dimethyl-6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives against Hepatitis A virus and Herpes simplex virus, underscores the potential of these compounds in medicinal chemistry and drug development (El-Etrawy & Abdel-Rahman, 2010).
Wirkmechanismus
The 3,5-dimethylisoxazole moiety, a component of the compound, acts as a novel acetyl-lysine bioisostere . It displaces acetylated histone-mimicking peptides from bromodomains, thereby inhibiting the interaction between bromodomains and acetylated lysines . This interaction is vital for the epigenetic regulation of gene transcription .
Zukünftige Richtungen
The 3,5-dimethylisoxazole derivatives, including the compound , are promising leads for the further development of selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains . They have potential applications in the treatment of conditions that can benefit from the inhibition of gene transcription .
Eigenschaften
IUPAC Name |
3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-10-13(11(2)26-20-10)9-15(23)21-6-3-12(4-7-21)22-17(24)16-14(5-8-27-16)19-18(22)25/h5,8,12H,3-4,6-7,9H2,1-2H3,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECQLCBKXIEYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2392835.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2392836.png)
![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)




![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)

![4-butoxy-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2392851.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2392853.png)
